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molecular formula C14H16N2O3S B8528007 5-(Dimethylamino)-N-(2-oxoethyl)naphthalene-1-sulfonamide CAS No. 163982-32-9

5-(Dimethylamino)-N-(2-oxoethyl)naphthalene-1-sulfonamide

Cat. No. B8528007
M. Wt: 292.36 g/mol
InChI Key: SWYIZIFMIWDVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284343B2

Procedure details

The acetal 11 (287 mg, 850 mop was dissolved in MeOH (1 mL) and coned HCl (0.5 mL) was added to the solution, which was stirred for 1 h at 25° C. The reaction mixture was then evaporated to dryness; the material left was dissolved in CH2Cl2 (10 mL) and the solution was washed with NaHCO3 (2 mL of a saturated aqueous solution). The organic layer was collected and was evaporated under low pressure to give the aldehyde as a light green foam, the total amount of which was used without further purification in the preparation of 12.
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][NH:5][S:6]([C:9]1[C:18]2[C:13](=[C:14]([N:19]([CH3:21])[CH3:20])[CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)(=[O:8])=[O:7].Cl>CO>[O:2]=[CH:3][CH2:4][NH:5][S:6]([C:9]1[C:18]2[C:13](=[C:14]([N:19]([CH3:21])[CH3:20])[CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)(=[O:8])=[O:7]

Inputs

Step One
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNS(=O)(=O)C1=CC=CC2=C(C=CC=C12)N(C)C)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness
WAIT
Type
WAIT
Details
the material left
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in CH2Cl2 (10 mL)
WASH
Type
WASH
Details
the solution was washed with NaHCO3 (2 mL of a saturated aqueous solution)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
CUSTOM
Type
CUSTOM
Details
was evaporated under low pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=CCNS(=O)(=O)C1=CC=CC2=C(C=CC=C12)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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